molecular formula C8H11NO B13156761 1-(2-Aminocyclopentyl)prop-2-yn-1-one

1-(2-Aminocyclopentyl)prop-2-yn-1-one

Katalognummer: B13156761
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: DTRPGSBYDMWQLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Aminocyclopentyl)prop-2-yn-1-one is a chemical compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

The synthesis of 1-(2-Aminocyclopentyl)prop-2-yn-1-one involves several steps. One common method includes the reaction of cyclopentanone with propargylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of high-purity reagents and solvents to ensure the quality of the final product.

Analyse Chemischer Reaktionen

1-(2-Aminocyclopentyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminocyclopentyl)prop-2-yn-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain enzymes and receptors.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(2-Aminocyclopentyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Aminocyclopentyl)prop-2-yn-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines a cyclopentyl ring with a propargyl group, giving it distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in scientific research Its unique structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry

Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

1-(2-aminocyclopentyl)prop-2-yn-1-one

InChI

InChI=1S/C8H11NO/c1-2-8(10)6-4-3-5-7(6)9/h1,6-7H,3-5,9H2

InChI-Schlüssel

DTRPGSBYDMWQLZ-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=O)C1CCCC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.